

3-(Dibenzylamino)oxetane-3-carbonitrile

chemical properties and structure

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Compound of Interest

Compound Name: 3-(Dibenzylamino)oxetane-3-carbonitrile

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Technical Guide: 3-(Dibenzylamino)oxetane-3-carbonitrile

An Examination of a Privileged Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of **3-(Dibenzylamino)oxetane-3-carbonitrile**, a heterocyclic building block situated at the intersection of strained-ring chemistry and advanced medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and a validated synthetic pathway. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds to overcome challenges in physicochemical properties and to explore new chemical space. The insights herein are grounded in established chemical principles and the growing body of literature highlighting the utility of the oxetane motif.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

For decades, medicinal chemists have sought scaffolds that can confer improved drug-like properties. The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a powerful tool in this endeavor.^{[1][2]} Unlike its more strained cousin, the epoxide, or its more flexible counterpart, tetrahydrofuran, the oxetane ring offers a unique combination of stability, polarity, and three-dimensionality.

The incorporation of an oxetane moiety into a drug candidate can provide several distinct advantages:

- Improved Solubility: The polar ether linkage enhances aqueous solubility, a common hurdle in drug development.[\[1\]](#)
- Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[\[3\]](#)[\[4\]](#)
- Reduced Lipophilicity: The inherent polarity can help modulate (lower) the overall lipophilicity (LogP/LogD) of a molecule.
- Vectorial Exit: The defined three-dimensional geometry can influence binding conformations and provide vectors for exiting a protein's binding pocket into unexplored space.[\[1\]](#)
- Basicity Attenuation: The electron-withdrawing nature of the oxetane ring can subtly reduce the pKa of adjacent amines, which can be beneficial for optimizing pharmacokinetic profiles.[\[4\]](#)

3-(Dibenzylamino)oxetane-3-carbonitrile is a prime example of a 3,3-disubstituted oxetane, a class of building blocks that allows for the introduction of two distinct functional groups onto this valuable scaffold.[\[5\]](#)[\[6\]](#)

Molecular Structure and Physicochemical Properties

The subject of this guide, **3-(Dibenzylamino)oxetane-3-carbonitrile**, is a synthetically accessible building block with defined properties. Its identity is confirmed by its Chemical Abstracts Service (CAS) number and other standard identifiers.

Key Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	3-(dibenzylamino)oxetane-3-carbonitrile	[7]
CAS Number	1021393-00-9	[7] [8] [9]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O	[7] [9] [10]
Molecular Weight	278.35 g/mol	[7] [9]
Canonical SMILES	N#CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3	[7] [10]
Purity (Typical)	≥95%	[7]
Recommended Storage	Sealed in dry, 2-8°C	[9] [10]

Structural Analysis

The molecule's structure is characterized by three key functional domains: the central oxetane ring, a tertiary dibenzylamino group, and a nitrile moiety.

Caption: 2D structure of **3-(Dibenzylamino)oxetane-3-carbonitrile**.

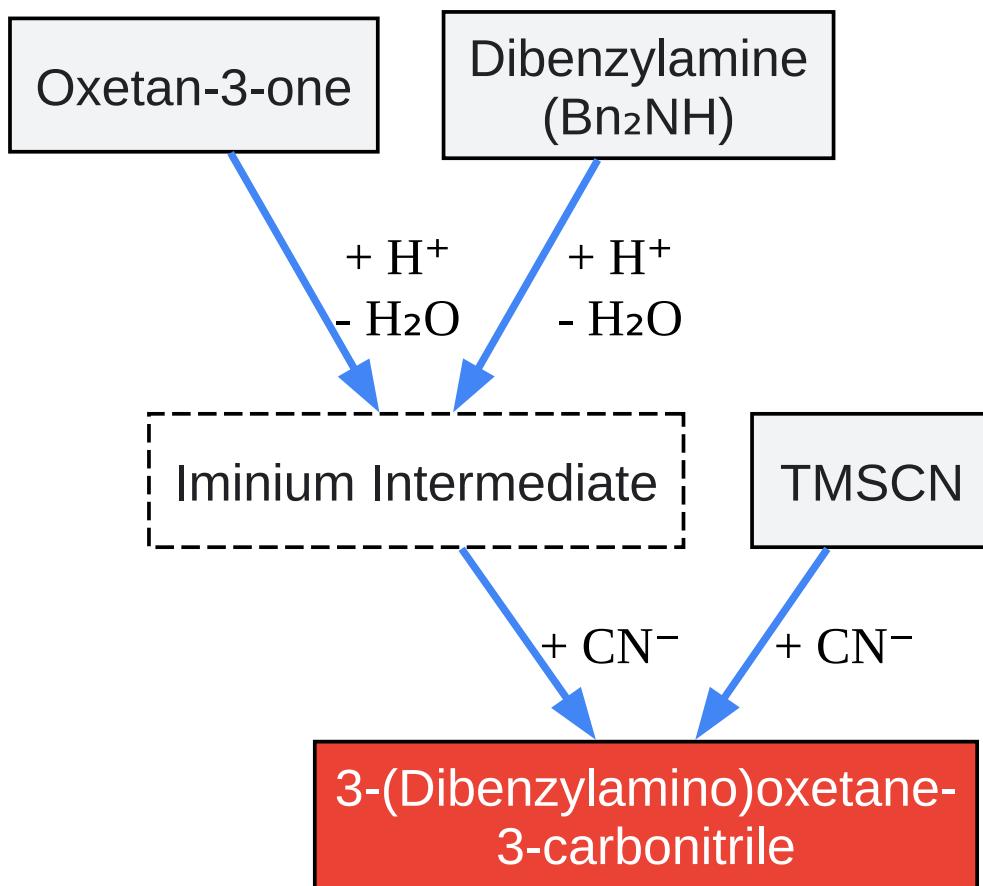
- **Oxetane Core:** The four-membered ring is strained (~106 kJ/mol), but significantly more stable towards many reaction conditions than commonly perceived.[\[3\]](#)[\[5\]](#) This stability allows it to be carried through multi-step syntheses.
- **α-Aminonitrile Moiety:** The geminal arrangement of the amino and nitrile groups at the C3 position is known as an α-aminonitrile. This is a versatile functional group that can be seen as a masked carbonyl or a precursor to α-amino acids.
- **Dibenzylamino Group:** The two benzyl groups provide significant steric bulk around the nitrogen atom. They also serve as common protecting groups for the amine functionality, removable via catalytic hydrogenation to reveal a secondary amine for further derivatization.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3,3-disubstituted oxetanes often begins with the commercially available oxetan-3-one. A reliable method for producing α -aminonitriles is the Strecker synthesis, which can be adapted for this specific target.^[5]

Synthetic Workflow: Modified Strecker Synthesis

The reaction proceeds via a three-component condensation of oxetan-3-one, dibenzylamine, and a cyanide source, typically trimethylsilyl cyanide (TMSCN) for improved safety and solubility in organic solvents.



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Caption: Workflow for the Strecker synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for Strecker reactions involving oxetan-3-one.^[5]

- Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM) as the solvent.
- Reagent Addition:
 - Add oxetan-3-one (1.0 eq).
 - Add dibenzylamine (1.05 eq).
 - Stir the mixture at room temperature for 10-15 minutes.
 - Causality: This initial mixing allows for the formation of a hemiaminal intermediate, which is in equilibrium with the starting materials.
- Cyanide Addition: Cool the reaction mixture to 0°C using an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise via syringe.
 - Causality: TMSCN serves as a less hazardous source of nucleophilic cyanide than alkali metal cyanides. The Lewis acidic silicon atom activates the carbonyl (or iminium) oxygen, facilitating the reaction. Cooling is essential to control the exothermic reaction.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
 - Causality: The reaction proceeds via the formation of an oxetanyl-iminium ion, which is then trapped by the nucleophilic attack of the cyanide anion. This step is irreversible and drives the reaction to completion.
- Workup:
 - Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Causality: The basic quench neutralizes any acid present and hydrolyzes any remaining TMSCN.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure **3-(Dibenzylamino)oxetane-3-carbonitrile**.

Predicted Spectroscopic Characterization

While specific experimental data requires direct acquisition, the structure allows for the confident prediction of key spectroscopic signatures.

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.20-7.40 (m, 10H): Aromatic protons from the two benzyl groups.
 - δ 4.60-4.80 (m, 4H): Methylene protons of the oxetane ring ($\text{O}-\text{CH}_2-\text{C}$). The protons on each carbon will likely be diastereotopic, appearing as complex multiplets or distinct doublets.
 - δ 3.80 (s, 4H): Methylene protons of the benzyl groups ($\text{N}-\text{CH}_2-\text{Ph}$).
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 137-138 (quat.): Aromatic quaternary carbons attached to the methylene groups.
 - δ 127-130 (CH): Aromatic carbons.
 - δ 118-120 (quat.): Nitrile carbon ($\text{C}\equiv\text{N}$).
 - δ 75-77 (CH_2): Oxetane carbons ($\text{O}-\text{CH}_2$).
 - δ 55-60 (quat.): Quaternary C3 carbon of the oxetane ring.
 - δ 53-55 (CH_2): Benzyl methylene carbons ($\text{N}-\text{CH}_2$).
- FT-IR (ATR):

- ~2240 cm⁻¹ (sharp, medium): C≡N stretch, a highly characteristic peak for the nitrile group.
- ~1100 cm⁻¹ (strong): C-O-C asymmetric stretch of the ether within the oxetane ring.
- ~3030, 2900 cm⁻¹: Aromatic and aliphatic C-H stretches, respectively.
- Mass Spectrometry (ESI+):
 - Expected [M+H]⁺: m/z = 279.15

Potential Applications and Future Directions

3-(Dibenzylamino)oxetane-3-carbonitrile is not an end-product but a versatile intermediate for further chemical exploration. Its value lies in the orthogonal reactivity of its functional groups.

- Scaffold Elaboration: The dibenzyl groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a secondary amine. This nucleophilic site can then be functionalized through acylation, alkylation, or reductive amination to build a library of diverse compounds.
- Nitrile Group Transformation: The nitrile is a highly versatile functional group.
 - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid[11] or amide, introducing a key hydrogen bond donor/acceptor.
 - Reduction: It can be reduced (e.g., with LiAlH₄ or H₂/Raney Ni) to a primary aminomethyl group, providing another point for diversification.
- Bioisosteric Replacement: The entire molecule can serve as a building block to replace a less desirable fragment in a lead compound. For example, it could replace a sterically bulky and lipophilic diphenylmethyl group while introducing the favorable properties of the oxetane core.

Given the proven benefits of the oxetane scaffold, this building block represents a valuable starting point for programs targeting kinases, epigenetic enzymes, and G-protein coupled receptors, where fine-tuning of solubility and metabolic stability is paramount to success.[3]

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